molecular formula C15H24N2 B1420006 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine CAS No. 1094746-55-0

1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine

Cat. No. B1420006
CAS RN: 1094746-55-0
M. Wt: 232.36 g/mol
InChI Key: BZTWIDHVBYILDA-UHFFFAOYSA-N
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Description

The compound “1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine” is a substituted benzene ring. The benzene ring is a six-membered ring with alternating double bonds, and it’s a key structure in organic chemistry. This particular compound has a cyclohexyl group, an ethyl group, and a methyl group attached to it, as well as two amine (-NH2) groups .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, which is planar, and the attached groups. The cyclohexyl, ethyl, and methyl groups are all alkyl groups, which are typically tetrahedral in shape. The amine groups might participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The benzene ring can undergo electrophilic aromatic substitution reactions, and the amine groups can participate in a variety of reactions, including acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzene ring, the types and positions of the substituents, and the presence of the amine groups .

Scientific Research Applications

High-Pressure Reactions

The reaction of similar diamines with 2,3,5,6-tetrachloronitrobenzene under high pressure results in various products depending on the diamine used. Such reactions illustrate the potential of diamines like 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine in high-pressure chemical synthesis (Ibata et al., 1995).

Crystal Packing Studies

Diamines structurally similar to 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine play a crucial role in studying crystal packing interactions. These studies help in understanding molecular structures and their interactions, which is vital for material science and molecular engineering (Lai et al., 2006).

Polymer Synthesis

Diamines, including those with structural similarities to 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine, are utilized in the synthesis of various polyimides. These polyimides are significant in creating high-performance engineering plastics and have applications in developing new polymers due to their attractive thermal and solubility properties (Iqbal et al., 2015).

Advanced Material Development

Polyimides derived from similar diamines exhibit high thermal stability, making them suitable for advanced material applications like flexible electronics, aerospace, and other high-performance areas. The study of these polyimides provides insights into material properties like tensile strength, glass transition temperature, and solubility (Liaw & Liaw, 1996).

Catalysis and Polymerization

Diamines structurally related to 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine can act as ligands in catalytic processes, such as in atom transfer radical polymerization. These processes are important in the synthesis of polymers with specific characteristics (Ibrahim et al., 2004).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to comment on the mechanism of action .

Future Directions

Future research on this compound could involve exploring its synthesis, its reactions, its potential uses, and its safety profile .

properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17(14-7-5-4-6-8-14)15-10-9-13(16)11-12(15)2/h9-11,14H,3-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWIDHVBYILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226558
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094746-55-0
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094746-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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